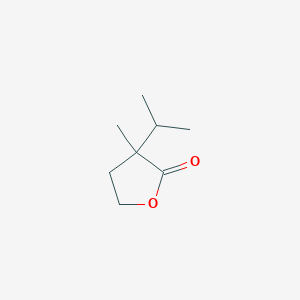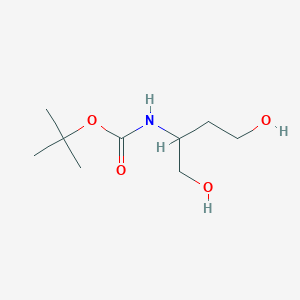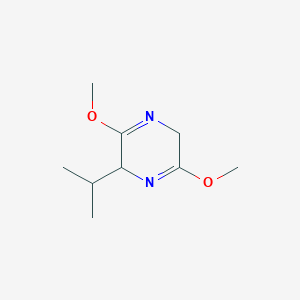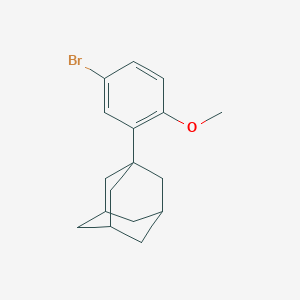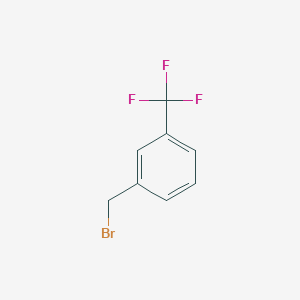
3-(三氟甲基)苄基溴
描述
“1-(Bromomethyl)-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6BrF3 . It is also known by other names such as “3-(Trifluoromethyl)benzyl bromide” and "m-Trifluoromethylbenzyl bromide" .
Synthesis Analysis
The synthesis of “1-(Bromomethyl)-3-(trifluoromethyl)benzene” can be achieved by treating “1,3-bis(fluoromethyl)benzene” with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-3-(trifluoromethyl)benzene” consists of a benzene ring with a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to it .
Chemical Reactions Analysis
“1-(Bromomethyl)-3-(trifluoromethyl)benzene” can undergo Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-3-(trifluoromethyl)benzene” are as follows :
科学研究应用
氟鼠灵的制备
“3-(三氟甲基)苄基溴”已用于氟鼠灵的制备 . 氟鼠灵是一种抗凝血剂灭鼠剂,旨在帮助控制鼠类和老鼠的种群数量。
衍生试剂
该化合物可用作气相色谱-负化学电离质谱法检测 DNA 中尿嘧啶的衍生试剂 . 这允许识别和量化尿嘧啶,它是 RNA 的重要组成部分。
非肽类神经激肽 NK1 受体拮抗剂的合成
“3-(三氟甲基)苄基溴”已用于非肽类神经激肽 NK1 受体拮抗剂 L-733,060 的对映选择性合成 . 已知 NK1 受体在疼痛感知中起作用,拮抗剂可潜在地用于疼痛管理。
有机合成中的中间体
由于其反应性溴原子,“3-(三氟甲基)苄基溴”可在各种有机合成反应中充当中间体 . 它可用于将三氟甲基苄基引入其他分子中,改变其性质和反应性。
三氟甲基化合物的合成
“3-(三氟甲基)苄基溴”中的三氟甲基使其在其他三氟甲基化合物的合成中很有用 . 由于三氟甲基的独特性质,这些化合物在药物化学中具有应用。
氟化聚合物的材料
“3-(三氟甲基)苄基溴”可潜在地用于氟化聚合物的合成 . 这些聚合物具有独特的性质,如高热稳定性和耐化学性,使其在各种工业应用中很有用。
安全和危害
“1-(Bromomethyl)-3-(trifluoromethyl)benzene” is a combustible liquid that causes severe skin burns and eye damage . It is advised not to breathe its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of contact with skin or eyes, immediate medical attention is required .
作用机制
Mode of Action
The mode of action of 3-(Trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom in the compound is a good leaving group, making the benzyl carbon susceptible to nucleophilic attack. This allows the compound to participate in various reactions, such as nucleophilic substitution .
Result of Action
The result of the action of 3-(Trifluoromethyl)benzyl bromide depends on the specific context of its use. In organic synthesis, it can be used to introduce the benzyl group into a molecule . The introduction of this group can significantly alter the properties of the molecule, potentially leading to various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . Furthermore, safety data sheets indicate that the compound should be handled in a well-ventilated area and kept away from heat, sparks, and open flames .
属性
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYZNVAUZVXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193192 | |
| Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402-23-3 | |
| Record name | 3-(Trifluoromethyl)benzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90193192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQW68T8KB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(bromomethyl)-3-(trifluoromethyl)benzene in the synthesis of the phthalocyanine derivatives described in the research paper?
A1: While the research paper [] doesn't directly utilize 1-(bromomethyl)-3-(trifluoromethyl)benzene, it employs a structurally similar compound, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, as a peripheral substituent for the phthalocyanine core. This suggests that 1-(bromomethyl)-3-(trifluoromethyl)benzene could potentially serve as a valuable precursor or building block in the synthesis of similar phthalocyanine derivatives. The bromine atom in 1-(bromomethyl)-3-(trifluoromethyl)benzene offers a reactive site for further chemical modifications, allowing researchers to introduce diverse functionalities onto the phthalocyanine periphery. This ability to fine-tune the phthalocyanine structure is crucial for tailoring its properties for specific applications, such as in optoelectronic devices or photodynamic therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




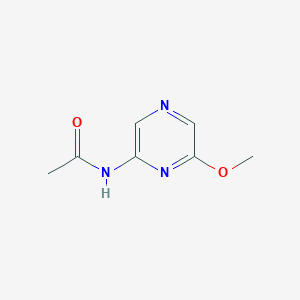

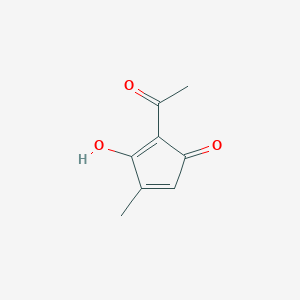


![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
